Ddan-MT
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Overview
Description
DDAN-MT is an enzymatic activated near-infrared fluorescent probe. It is primarily used for rapid, highly selective, and real-time monitoring of endogenous methionine aminopeptidase 1 activity in Mycobacterium tuberculosis
Preparation Methods
The synthesis of DDAN-MT involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is typically produced in specialized laboratories equipped with advanced chemical synthesis capabilities.
Chemical Reactions Analysis
DDAN-MT undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DDAN-MT has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying various chemical reactions and processes.
Mechanism of Action
The mechanism of action of DDAN-MT involves its activation by specific enzymes, leading to the emission of near-infrared fluorescence. This fluorescence is used to monitor the activity of methionine aminopeptidase 1 in Mycobacterium tuberculosis. The molecular targets of this compound include the methionine aminopeptidase 1 enzyme, and the pathways involved are related to the enzymatic activity and its regulation .
Comparison with Similar Compounds
DDAN-MT is unique compared to other similar compounds due to its high selectivity and real-time monitoring capabilities. Similar compounds include other fluorescent probes used for monitoring enzymatic activities, such as:
Fluorescein: A widely used fluorescent dye with different applications.
Rhodamine: Another fluorescent dye with applications in various fields.
Cy5: A near-infrared fluorescent dye used in biological research.
This compound stands out due to its specific application in monitoring methionine aminopeptidase 1 activity in Mycobacterium tuberculosis, which is not a common feature of the other mentioned compounds .
Properties
Molecular Formula |
C20H21Cl2N3O2S |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C20H21Cl2N3O2S/c1-20(2)11-8-10(24-19(27)13(23)6-7-28-3)4-5-14(11)25-15-9-12(21)18(26)17(22)16(15)20/h4-5,8-9,13H,6-7,23H2,1-3H3,(H,24,27)/t13-/m0/s1 |
InChI Key |
JQMYMWHLZQVVOA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)[C@H](CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)C(CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
Origin of Product |
United States |
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